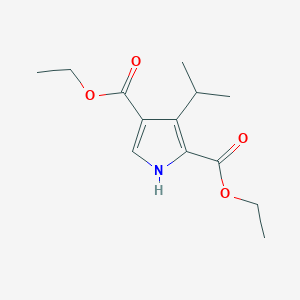

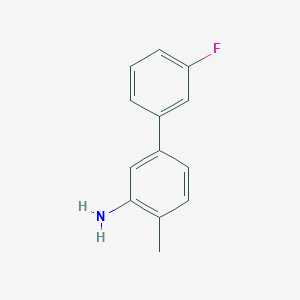

5-(3-Fluorophenyl)-2-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

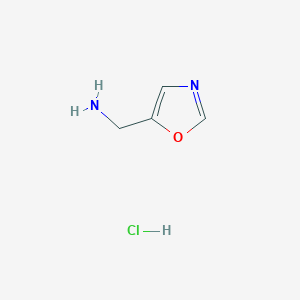

5-(3-Fluorophenyl)-2-methylaniline, also known as 3-Fluoro-2-methylphenylamine, is an organic compound with a molecular formula of C8H9FN. It is a colorless solid with a pungent odor, and is used in a wide range of scientific research applications. It is a derivative of aniline, and is commonly used in the synthesis of other compounds. 3-Fluoro-2-methylphenylamine has been studied extensively in recent years due to its potential applications in various areas, such as drug synthesis, biochemistry, and physiology.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis pathway for 5-(3-Fluorophenyl)-2-methylaniline involves the reaction of 3-fluoroacetophenone with methylamine followed by reduction of the resulting imine to yield the final product.

Starting Materials

3-fluoroacetophenone, methylamine, sodium borohydride, methanol, hydrochloric acid

Reaction

Step 1: Dissolve 3-fluoroacetophenone in methanol and add methylamine dropwise with stirring., Step 2: Heat the reaction mixture at reflux for several hours., Step 3: Cool the reaction mixture and add hydrochloric acid to adjust the pH to acidic., Step 4: Add sodium borohydride to the reaction mixture and stir for several hours., Step 5: Filter the reaction mixture and wash the solid with water., Step 6: Recrystallize the solid from a suitable solvent to obtain the final product, 5-(3-Fluorophenyl)-2-methylaniline.

Aplicaciones Científicas De Investigación

5-(3-Fluorophenyl)-2-methylanilineethylphenylamine has been used in various scientific research applications, including drug synthesis, biochemistry, and physiology. It has been used as a building block for the synthesis of other compounds, such as fluorinated phenylalanines, which are useful in the synthesis of drugs. It has also been used in the synthesis of fluoroquinolones, which are antibiotics used to treat bacterial infections. In addition, 5-(3-Fluorophenyl)-2-methylanilineethylphenylamine has been used in the synthesis of fluorinated peptides, which are important in the study of protein structure and function.

Mecanismo De Acción

The mechanism of action of 5-(3-Fluorophenyl)-2-methylanilineethylphenylamine is not fully understood. However, it is believed that it acts as a nucleophile, meaning that it can react with other molecules to form new compounds. This property makes it useful in the synthesis of other compounds, such as fluorinated phenylalanines and fluoroquinolones. In addition, it has been suggested that 5-(3-Fluorophenyl)-2-methylanilineethylphenylamine may act as an inhibitor of certain enzymes, which could be useful in the study of enzyme function.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of 5-(3-Fluorophenyl)-2-methylanilineethylphenylamine are not well understood. However, it has been suggested that it may have an effect on the central nervous system, as it has been shown to interact with certain neurotransmitters. In addition, it has been suggested that 5-(3-Fluorophenyl)-2-methylanilineethylphenylamine may have an effect on the cardiovascular system, as it has been shown to interact with certain proteins involved in the regulation of blood pressure.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-(3-Fluorophenyl)-2-methylanilineethylphenylamine is a useful compound for laboratory experiments due to its ability to react with other molecules to form new compounds. It is a relatively stable compound, and can be stored for long periods of time without significant degradation. Additionally, it is relatively non-toxic and has a low vapor pressure, making it safe to handle in the laboratory. However, it is important to note that 5-(3-Fluorophenyl)-2-methylanilineethylphenylamine can be corrosive when exposed to certain metals, and should be handled with care.

Direcciones Futuras

There are many potential future directions for 5-(3-Fluorophenyl)-2-methylanilineethylphenylamine research. One potential direction is to further investigate its effects on the central nervous system, as well as its potential to act as an inhibitor of certain enzymes. Additionally, it could be used in the synthesis of new drugs, as well as in the synthesis of fluorinated peptides. Finally, further research could be done to investigate its potential applications in biochemistry and physiology, such as its potential to interact with certain proteins involved in the regulation of blood pressure.

Propiedades

IUPAC Name |

5-(3-fluorophenyl)-2-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(14)7-10/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGXKIWTDOZSJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=CC=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Fluorophenyl)-2-methylaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1388518.png)

![Ethyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B1388519.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B1388527.png)